molecular formula C14H12N4O B11490522 N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide

N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B11490522
M. Wt: 252.27 g/mol
InChI Key: NWIGFSZNZWQXIB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is a fused bicyclic system consisting of benzene and imidazole rings, while pyridine is a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide typically involves the condensation of 2-aminobenzimidazole with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide
  • Pyrimido[1,2-a]benzimidazoles
  • Benzothiazole derivatives

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide is unique due to its specific combination of benzimidazole and pyridine moieties. This structural feature allows it to exhibit a distinct set of pharmacological properties compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H12N4O/c19-14(10-5-7-15-8-6-10)16-9-13-17-11-3-1-2-4-12(11)18-13/h1-8H,9H2,(H,16,19)(H,17,18)

InChI Key

NWIGFSZNZWQXIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=NC=C3

Origin of Product

United States

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